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molecular formula C10H15BrN2O B566879 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine CAS No. 1248399-37-2

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Cat. No. B566879
M. Wt: 259.147
InChI Key: NDZCQLBVBUYBKW-UHFFFAOYSA-N
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Patent
US09428503B2

Procedure details

3-(Dimethylamino)propan-1-ol (3.09 g, 29.95 mmol) was added to a mixture of sodium hydride (2.4 g, 60.00 mmol) in DMF (50 mL) over a period of 20 min at r.t. 5-Bromo-2-fluoropyridine (5.81, g, 33.01 mmol) was added and the resulting solution stirred for 4 h at 30° C. The reaction was then quenched by the addition of a sat. aqueous solution of ammonium chloride and the resulting mixture concentrated under vacuum. The residue was purified by FCC, eluting with DCM/MeOH in Et2O (10:1) to afford the desired material (5.2 g, 67%) as yellow oil. Mass Spectrum: m/z (ES+)[M+H]+=259.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33.01 mmol
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][OH:6].[H-].[Na+].[Br:10][C:11]1[CH:12]=[CH:13][C:14](F)=[N:15][CH:16]=1>CN(C=O)C>[Br:10][C:11]1[CH:12]=[CH:13][C:14]([O:6][CH2:5][CH2:4][CH2:3][N:2]([CH3:7])[CH3:1])=[N:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.09 g
Type
reactant
Smiles
CN(CCCO)C
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
33.01 mmol
Type
reactant
Smiles
BrC=1C=CC(=NC1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the resulting solution stirred for 4 h at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of a sat. aqueous solution of ammonium chloride
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC
WASH
Type
WASH
Details
eluting with DCM/MeOH in Et2O (10:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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